molecular formula C19H22Br2 B6360135 1,7-Bis(4-bromophenyl)heptane CAS No. 140389-09-9

1,7-Bis(4-bromophenyl)heptane

Cat. No.: B6360135
CAS No.: 140389-09-9
M. Wt: 410.2 g/mol
InChI Key: HVLNMJJDFRDFTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,7-Bis(4-bromophenyl)heptane is a chemical compound with the molecular formula C19H22Br2 and a molecular weight of 410.19 g/mol . It is characterized by the presence of two bromophenyl groups attached to a heptane chain. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-Bis(4-bromophenyl)heptane typically involves the reaction of bromobenzene with heptanedioyl dichloride in the presence of a catalyst such as aluminum chloride . The reaction is carried out under nitrogen atmosphere to prevent oxidation and is maintained at a temperature below 45°C. The crude product is then purified through recrystallization from ethanol .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1,7-Bis(4-bromophenyl)heptane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,7-Bis(4-bromophenyl)heptane is extensively used in scientific research due to its unique structure and properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 1,7-Bis(4-bromophenyl)heptane involves its interaction with specific molecular targets and pathways. The bromophenyl groups can participate in π-π interactions with aromatic residues in proteins, affecting their function. Additionally, the compound can modulate signal transduction pathways by interacting with key enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,7-Bis(4-bromophenyl)heptane is unique due to the presence of bromine atoms, which enhance its reactivity in various chemical reactions. This makes it a valuable intermediate in organic synthesis and a versatile compound for scientific research .

Properties

IUPAC Name

1-bromo-4-[7-(4-bromophenyl)heptyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22Br2/c20-18-12-8-16(9-13-18)6-4-2-1-3-5-7-17-10-14-19(21)15-11-17/h8-15H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVLNMJJDFRDFTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCCCCCC2=CC=C(C=C2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22Br2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,7-Bis(4-bromophenyl)heptane
Reactant of Route 2
Reactant of Route 2
1,7-Bis(4-bromophenyl)heptane
Reactant of Route 3
Reactant of Route 3
1,7-Bis(4-bromophenyl)heptane
Reactant of Route 4
1,7-Bis(4-bromophenyl)heptane
Reactant of Route 5
1,7-Bis(4-bromophenyl)heptane
Reactant of Route 6
Reactant of Route 6
1,7-Bis(4-bromophenyl)heptane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.